(E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide
Description
The compound (E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position, a methyl group at the 4-position of the aromatic ring, and a hydrazinylidene-ethyl linker conjugated to a thiophene-2-ylmethylene moiety.
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-10-4-5-11(7-13(10)19(22)23)15(21)16-9-14(20)18-17-8-12-3-2-6-24-12/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUTQFUORWNFV-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319740 | |
| Record name | 4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391879-25-7 | |
| Record name | 4-methyl-3-nitro-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
(E)-N-phenyl-2-((2-(thiophen-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide : Shares the thiophen-2-ylmethylene hydrazinyl group but replaces the benzamide core with a quinoline-carboxamide scaffold.
3-chloro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide : Substitutes the nitro group with chlorine and replaces thiophene with pyridine, enhancing hydrogen-bonding capacity via the pyridinic nitrogen.
4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide : Features ethoxy and trimethoxybenzylidene groups, increasing hydrophilicity and steric bulk compared to the nitro and thiophene motifs.
Physicochemical Properties
Pharmacological Potential
- The nitro group may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic drugs .
- Thiophene-containing hydrazones are explored for anticancer and anti-inflammatory applications .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes in biological targets, while the thiophene ring enhances membrane permeability .
- Future Directions : Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives in ) could further elucidate electronic effects on bioactivity .
Q & A
Q. What are the critical considerations for synthesizing (E)-4-methyl-3-nitro-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions. For hydrazone formation (central to the structure), refluxing in anhydrous solvents (e.g., methanol or ethanol) under nitrogen atmosphere is recommended to minimize hydrolysis . Purification via recrystallization (using methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Post-synthesis characterization by -NMR and -NMR is critical to confirm the (E)-configuration of the hydrazone bond, while HPLC (>95% purity) validates chemical homogeneity .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons from benzamide and thiophene rings), while -NMR confirms carbonyl (C=O) and nitro (NO) groups .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks ([M+H]) to verify the molecular formula (e.g., CHNOS).
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated in analogous hydrazone derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields when varying synthetic protocols for this compound?
- Methodological Answer: Contradictions in yields often arise from differences in solvent polarity, temperature, or catalyst use. For example, using polar aprotic solvents (e.g., DMF) may accelerate hydrazone formation but risk side reactions. Systematic optimization via Design of Experiments (DoE) can identify critical variables. Monitoring reaction progress by TLC or in situ IR spectroscopy helps track intermediate formation . Reproducibility is enhanced by strict control of moisture levels and inert gas purging .
Q. What computational methods are suitable for predicting the electronic properties of the thiophene-containing hydrazone moiety?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron distribution, particularly the electron-withdrawing effect of the nitro group and the conjugation between thiophene and hydrazone moieties .
- Molecular Electrostatic Potential (MESP) Maps: Visualize charge distribution to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Models interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities of the hydrazone-thiophene scaffold .
Q. How does the nitro group at the 3-position influence the compound’s reactivity in further derivatization?
- Methodological Answer: The nitro group is a strong electron-withdrawing group, activating the benzamide ring for nucleophilic substitution (e.g., reduction to amine for coupling reactions). However, it may sterically hinder access to adjacent positions. Controlled reduction using Pd/C or Zn/HCl yields amino derivatives, enabling click chemistry or Schiff base formation . Competitive reactivity between nitro and hydrazone groups must be assessed via kinetic studies .
Q. What strategies can be employed to study the biological interactions of this compound with potential protein targets?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., ) between the compound and immobilized proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
- Fluorescence Quenching Assays: Monitor conformational changes in proteins (e.g., tryptophan quenching) upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
